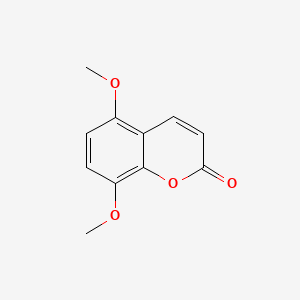
Cyclooctanecarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctanecarboxylic anhydride is an organic compound belonging to the class of cyclic anhydrides. It is characterized by an eight-membered cycloalkane ring attached to a carboxylic anhydride functional group. This compound is of significant interest due to its unique structural properties and reactivity, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooctanecarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of cyclooctanecarboxylic acid with acylating agents such as oxalyl chloride or trichloroisocyanuric acid in the presence of triphenylphosphine. The reaction typically occurs under mild conditions at room temperature, resulting in high yields of the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctanecarboxylic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclooctanecarboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions:
Oxalyl Chloride: Used in the synthesis of the anhydride from the corresponding acid.
Triphenylphosphine: Acts as a catalyst in various reactions involving the anhydride.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution.
Cyclooctanecarboxylic Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
Cyclooctanecarboxylic anhydride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclooctane ring into complex molecules.
Biology: Employed in the modification of biomolecules through bioconjugation techniques.
Industry: Utilized in the production of polymers and other materials with specific structural properties.
Mécanisme D'action
The mechanism of action of cyclooctanecarboxylic anhydride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is facilitated by the strained eight-membered ring, which makes the anhydride group more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic Anhydride: A six-membered ring anhydride with similar reactivity but different ring strain and stability.
Cyclopentanecarboxylic Anhydride: A five-membered ring anhydride with distinct reactivity and applications.
Uniqueness: Cyclooctanecarboxylic anhydride is unique due to its eight-membered ring structure, which imparts specific reactivity and stability characteristics.
Propriétés
Numéro CAS |
58162-22-4 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
cyclooctanecarbonyl cyclooctanecarboxylate |
InChI |
InChI=1S/C18H30O3/c19-17(15-11-7-3-1-4-8-12-15)21-18(20)16-13-9-5-2-6-10-14-16/h15-16H,1-14H2 |
Clé InChI |
KRWXJFTYIDUSKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)C(=O)OC(=O)C2CCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
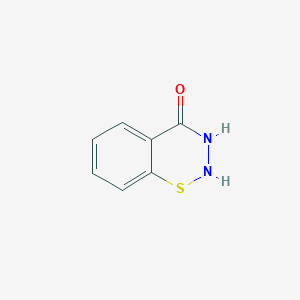
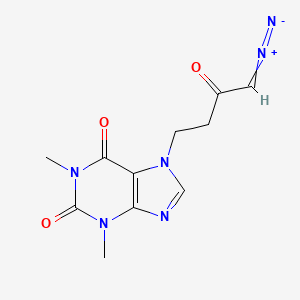
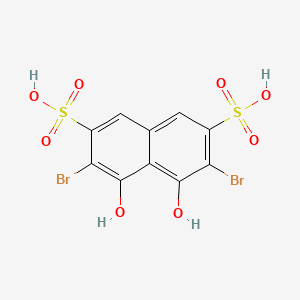

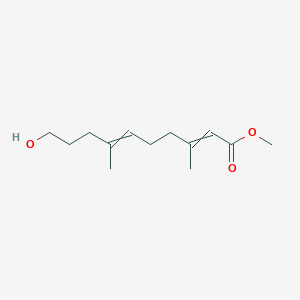
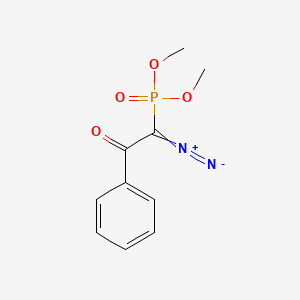
![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)
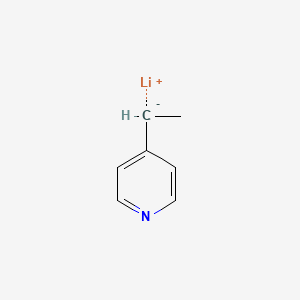
![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
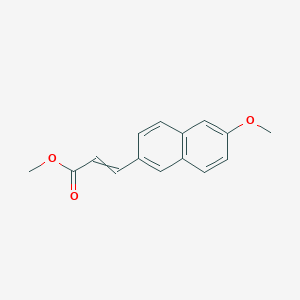

![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
